![molecular formula C20H17N3 B259551 2-[4-(Benzylimino)-1,4-dihydro-1-pyridylmethyl]benzonitrile](/img/structure/B259551.png)
2-[4-(Benzylimino)-1,4-dihydro-1-pyridylmethyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Benzylimino)-1,4-dihydro-1-pyridylmethyl]benzonitrile, commonly known as BPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPN is a member of the imine family of compounds, which are characterized by a carbon-nitrogen double bond.
Wirkmechanismus
The mechanism of action of BPN is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. BPN has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. BPN has also been found to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes including cell proliferation and apoptosis.
Biochemical and Physiological Effects
BPN has been shown to have various biochemical and physiological effects. It has been found to increase the levels of acetylated histones, which are associated with the activation of gene expression. BPN has also been shown to increase the levels of reactive oxygen species (ROS), which are important signaling molecules in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BPN is its specificity for certain enzymes and proteins. BPN has been found to selectively inhibit the activity of HDACs and CK2, which makes it a useful tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of BPN is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions of research for BPN. One area of research is to further explore its anti-cancer properties and its potential use in cancer therapy. Another area of research is to investigate its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of BPN and to identify other enzymes and proteins that it may interact with.
Synthesemethoden
The synthesis of BPN involves the reaction of 4-(benzylamino)pyridine with benzyl cyanide in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using chromatography techniques to obtain pure BPN.
Wissenschaftliche Forschungsanwendungen
BPN has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its anti-cancer properties. BPN has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been found to induce apoptosis, which is programmed cell death, in cancer cells. BPN has also been shown to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis.
BPN has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. BPN has been found to inhibit the aggregation of amyloid beta, which is a key factor in the development of Alzheimer's disease. BPN has also been shown to protect dopaminergic neurons, which are the cells that are damaged in Parkinson's disease.
Eigenschaften
Produktname |
2-[4-(Benzylimino)-1,4-dihydro-1-pyridylmethyl]benzonitrile |
|---|---|
Molekularformel |
C20H17N3 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
2-[(4-benzyliminopyridin-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C20H17N3/c21-14-18-8-4-5-9-19(18)16-23-12-10-20(11-13-23)22-15-17-6-2-1-3-7-17/h1-13H,15-16H2 |
InChI-Schlüssel |
QKEPIVKGBCEVKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN=C2C=CN(C=C2)CC3=CC=CC=C3C#N |
Kanonische SMILES |
C1=CC=C(C=C1)CN=C2C=CN(C=C2)CC3=CC=CC=C3C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



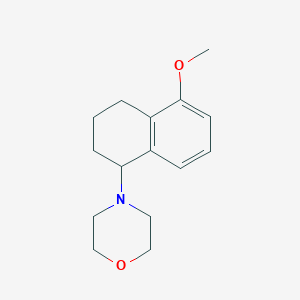
![[3-(4-Methylphenyl)-5-isoxazolyl]acetonitrile](/img/structure/B259480.png)
![Furan-2-yl-[4-(thiophene-2-carbonyl)-1,2-oxazol-3-yl]methanone](/img/structure/B259484.png)
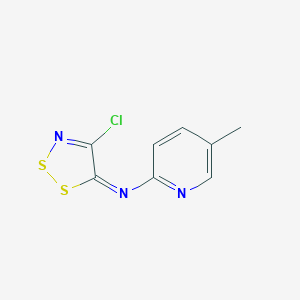
![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine](/img/structure/B259487.png)
![Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B259488.png)
![12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene](/img/structure/B259492.png)
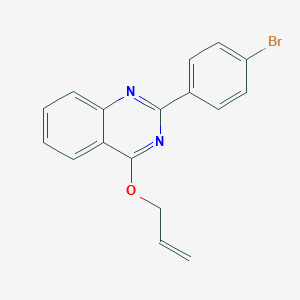
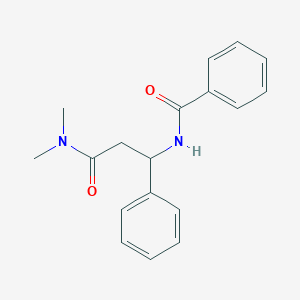
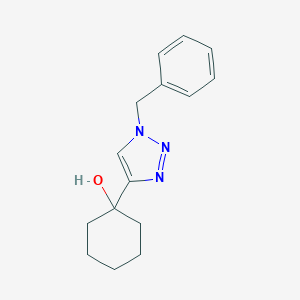
![N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide](/img/structure/B259504.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B259505.png)
![N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide](/img/structure/B259510.png)
![Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259511.png)